molecular formula C7H8N2O2 B3361551 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione CAS No. 92224-44-7

2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione

Cat. No.: B3361551
CAS No.: 92224-44-7
M. Wt: 152.15 g/mol
InChI Key: HBKYKQJBXCNTFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione is a nitrogen-containing heterocyclic compound. This compound is characterized by its unique structure, which includes a cyclopentane ring fused with a pyridazine ring. It is a versatile chemical used in various scientific research fields due to its potential biological activities and chemical reactivity.

Preparation Methods

The synthesis of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N-alkylpyrroles with hydrazine hydrate, leading to intramolecular heterocyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione can be compared with other nitrogen-containing heterocyclic compounds, such as:

This compound stands out due to its unique combination of a cyclopentane and pyridazine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5,6,7-tetrahydro-2H-cyclopenta[d]pyridazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-6-4-2-1-3-5(4)7(11)9-8-6/h1-3H2,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKYKQJBXCNTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50315818
Record name 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92224-44-7
Record name NSC297579
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297579
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50315818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of hydrazine hydrochloride (2.4 g, 22.8 mmol) and 1-cyclopentene-1,2-dicarboxylic anhydride (3.0 g, 21.7 mmol) in water (10 mL) is heated to reflux for 3 h. The reaction mixture is cooled down to room temperature and the precipitate is collected by filtration. The yellow solid is mixed with 15 mL 1N NaOH and stirred for 2 h, filtered and dried under vacuum to give 2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione (38) (2.2 g, 67%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Reactant of Route 2
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Reactant of Route 3
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Reactant of Route 4
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Reactant of Route 5
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione
Reactant of Route 6
2,3,6,7-tetrahydro-5H-cyclopenta[d]pyridazine-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.